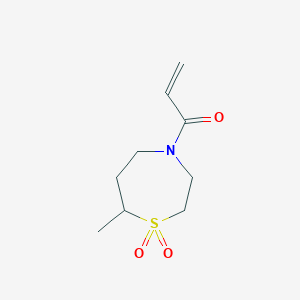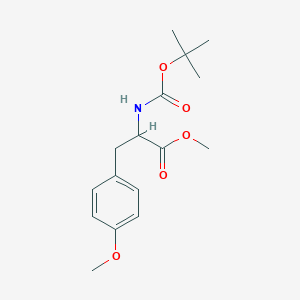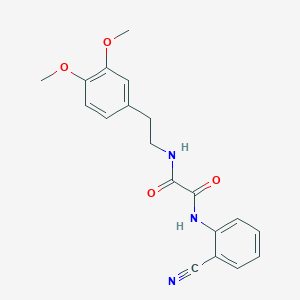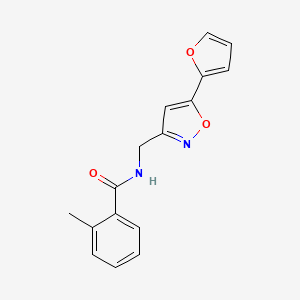
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD)1. It has a molecular formula of C15H12N2O3 and a molecular weight of 268.2721.
Synthesis Analysis
There is limited research available on the synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide. However, similar compounds containing the isoxazole moiety have been studied for their antimicrobial properties2. More research is needed to understand the synthesis process of this specific compound.Molecular Structure Analysis
The molecular structure of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide is complex, contributing to its versatile applications in various fields3. The compound’s structure includes a furan ring, an isoxazole ring, and a benzamide group1.
Chemical Reactions Analysis
The chemical reactions involving N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are not well-documented in the literature. However, similar compounds have shown potential in diverse scientific research, including drug discovery and development, biological studies, and material synthesis4.Physical And Chemical Properties Analysis
The physical and chemical properties of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are not well-documented. However, its molecular formula is C15H12N2O3 and its molecular weight is 268.2721.Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
One study highlights the preparation of novel derivatives involving the furan and isoxazole moieties, showcasing moderate cysteinyl leukotriene receptor 2 antagonistic activity, which could be significant in treating inflammatory diseases (Tsuji et al., 2003).
Catalytic Applications
Research by Hatanaka et al. (2010) demonstrates the use of an iron-methyl complex with an N-heterocyclic carbene ligand for activating the C-H bonds of furans, leading to the borylation of these compounds. This catalytic activity is crucial for synthesizing aryl-furan compounds, which are valuable in various chemical syntheses (Hatanaka et al., 2010).
Pharmaceutical Synthesis
A molecular hybridization study integrated 1,2,3-triazole-based Mycobacterium tuberculosis inhibitors with natural product-based tricyclic antimycobacterial agents, leading to the synthesis of novel clubbed 1,2,3-triazole hybrids. This research could pave the way for developing new treatments for mycobacterial infections (Patpi et al., 2012).
Material Science
In the field of material science, Wilsens et al. (2014) investigated novel poly(ester amide)s containing 2,5-furandicarboxylic acid, demonstrating the influence of the 2,5-furandicarboxamide moiety on hydrogen bonding in these polymers. This research contributes to the development of new materials with potential applications in sustainable plastics and fibers (Wilsens et al., 2014).
Antitubercular Activity
Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, which were evaluated for their in vitro antimycobacterial activity. This study contributes to the ongoing search for effective antitubercular agents (Kantevari et al., 2011).
Safety And Hazards
The safety and hazards associated with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are not well-documented in the available resources. It’s important to handle all chemical compounds with care and appropriate safety measures.
Zukünftige Richtungen
The future directions for research on N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are promising. Given its role as a PLD inhibitor1, it could be further explored for potential therapeutic applications. However, more research is needed to fully understand its properties and potential uses.
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-5-2-3-6-13(11)16(19)17-10-12-9-15(21-18-12)14-7-4-8-20-14/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGYQBOYJXLVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

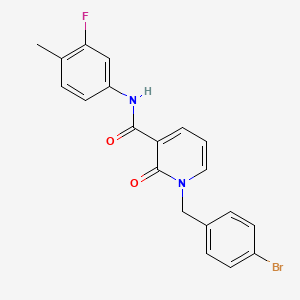
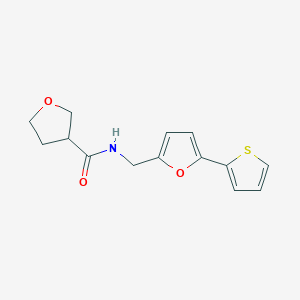
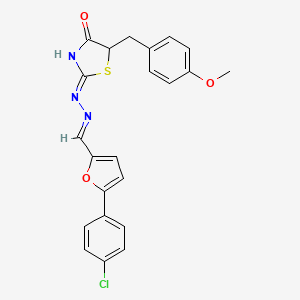
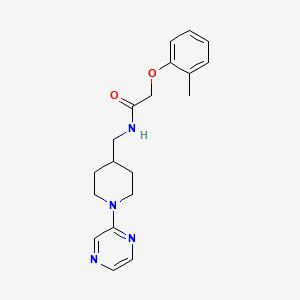
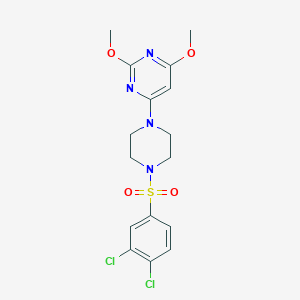
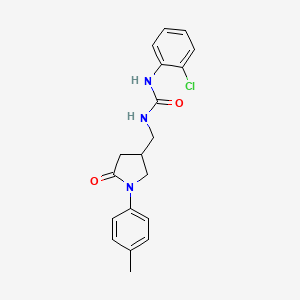
![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
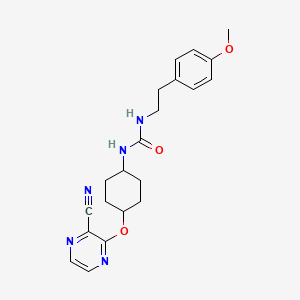
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)
